{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methanol
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Overview
Description
{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methanol is an organic compound characterized by the presence of a furan ring substituted with a chlorinated and trifluoromethylated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methanol typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group, substituted with chlorine and trifluoromethyl groups, can be introduced via a Friedel-Crafts acylation reaction.
Reduction to methanol: The final step involves the reduction of the intermediate compound to yield the methanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, where the chlorine and trifluoromethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of {5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methanol involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methanol: This compound is unique due to the presence of both chlorine and trifluoromethyl groups on the phenyl ring.
{5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-yl}methanol: Similar structure but with a bromine substituent instead of chlorine.
{5-[4-Chloro-3-(methyl)phenyl]furan-2-yl}methanol: Similar structure but with a methyl group instead of trifluoromethyl.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H8ClF3O2 |
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Molecular Weight |
276.64 g/mol |
IUPAC Name |
[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methanol |
InChI |
InChI=1S/C12H8ClF3O2/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(6-17)18-11/h1-5,17H,6H2 |
InChI Key |
QZKZIKAPWADMNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CO)C(F)(F)F)Cl |
Origin of Product |
United States |
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